Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-
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Overview
Description
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- is an organosilicon compound with the molecular formula C12H22OSi This compound features a silane group bonded to a trimethyl-substituted cyclohexadienyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable cyclohexadienol derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other molecules, facilitating the formation of stable complexes. The trimethyl-substituted cyclohexadienyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl(3,5-xylyloxy)-: Similar structure but with a different aromatic group.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Contains a propynyl group instead of a cyclohexadienyl group.
Uniqueness
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- is unique due to its specific combination of a silane group and a trimethyl-substituted cyclohexadienyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
54781-28-1 |
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Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
trimethyl-(3,3,5-trimethylcyclohexa-1,5-dien-1-yl)oxysilane |
InChI |
InChI=1S/C12H22OSi/c1-10-7-11(13-14(4,5)6)9-12(2,3)8-10/h7,9H,8H2,1-6H3 |
InChI Key |
RNSJHLAKLJKNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(C1)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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